(2,6-Dibromo-4-formylphenoxy)acetonitrile

Descripción

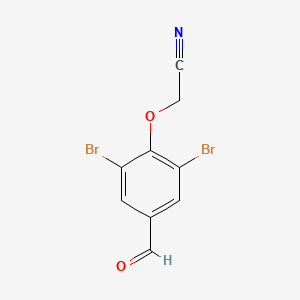

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

Propiedades

Fórmula molecular |

C9H5Br2NO2 |

|---|---|

Peso molecular |

318.95 g/mol |

Nombre IUPAC |

2-(2,6-dibromo-4-formylphenoxy)acetonitrile |

InChI |

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2 |

Clave InChI |

YYEKYDIOOMWFLN-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (2,6-Dibromo-4-formilfenoxi)acetonitrilo típicamente implica la bromación de 4-formilfenoxiacetonitrilo. La reacción se lleva a cabo bajo condiciones controladas para asegurar la bromación selectiva en las posiciones 2 y 6 del anillo fenoxi. Los reactivos comunes utilizados en esta síntesis incluyen bromo o N-bromosuccinimida (NBS) en presencia de un solvente adecuado como acetonitrilo o diclorometano .

Métodos de producción industrial

La producción industrial de (2,6-Dibromo-4-formilfenoxi)acetonitrilo puede involucrar procesos de bromación a gran escala utilizando reactores automatizados para asegurar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de bromación .

Análisis De Reacciones Químicas

Tipos de reacciones

(2,6-Dibromo-4-formilfenoxi)acetonitrilo experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de bromo pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reacciones de oxidación y reducción: El grupo formilo puede ser oxidado a un ácido carboxílico o reducido a un alcohol.

Reacciones de condensación: El grupo formilo puede participar en reacciones de condensación para formar iminas u otros derivados.

Reactivos y condiciones comunes

Sustitución nucleofílica: Los reactivos como el metóxido de sodio o el terc-butóxido de potasio se utilizan comúnmente.

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales

Productos de sustitución: Compuestos con varios grupos funcionales reemplazando los átomos de bromo.

Productos de oxidación: Ácidos carboxílicos.

Productos de reducción: Alcoholes.

Aplicaciones Científicas De Investigación

(2,6-Dibromo-4-formilfenoxi)acetonitrilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de (2,6-Dibromo-4-formilfenoxi)acetonitrilo implica su interacción con objetivos moleculares específicos. Los átomos de bromo y el grupo formilo juegan un papel crucial en su reactividad y unión a las moléculas diana. El compuesto puede interactuar con enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

| Property | This compound | 2,6-Dichloro-4-formylphenoxyacetonitrile | 4-Formylphenoxyacetonitrile | 2,6-Diiodo-4-formylphenoxyacetonitrile |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 337.95 | 248.62 | 175.17 | 431.94 |

| Melting Point (°C) | 142–144 | 128–130 | 98–100 | 155–157 |

| Solubility in DMSO (mg/mL) | 12.5 | 22.3 | 45.6 | 5.8 |

| Crystallographic Density (g/cm³) | 2.01 | 1.78 | 1.45 | 2.34 |

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

- Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .

- Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

Actividad Biológica

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

- Molecular Formula : C10H7Br2NO2

- Molecular Weight : 292.98 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Formyl group (-CHO)

- Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

- A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

- Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.

- Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

- Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.

- Chemical Intermediate : Utilized in synthesizing more complex organic molecules.

- Material Science : Investigated for potential applications in developing specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.